molecular formula C11H12O2 B2519516 2-Cyclopropyl-5-methoxybenzaldehyde CAS No. 1690619-66-9

2-Cyclopropyl-5-methoxybenzaldehyde

Cat. No.: B2519516
CAS No.: 1690619-66-9
M. Wt: 176.215
InChI Key: JEWPEBLRSOUWJZ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-methoxybenzaldehyde is an organic compound with the molecular formula C11H12O2. It is characterized by a cyclopropyl group attached to the benzene ring at the second position and a methoxy group at the fifth position, with an aldehyde functional group at the first position. This compound is used in various chemical syntheses and research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5-methoxybenzaldehyde can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where benzaldehyde derivatives react with cyclopropyl ketones under basic conditions. The reaction typically requires a base such as sodium hydroxide and a solvent like acetone, with the reaction temperature maintained around 40°C for optimal conversion .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

Scientific Research Applications

2-Cyclopropyl-5-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit antimicrobial properties by disrupting cellular antioxidation systems in microorganisms. This disruption can lead to oxidative stress and cell death in the targeted organisms .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-methoxybenzaldehyde
  • 2,5-Dihydroxybenzaldehyde
  • Cinnamaldehyde

Uniqueness

2-Cyclopropyl-5-methoxybenzaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other benzaldehyde derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .

Biological Activity

2-Cyclopropyl-5-methoxybenzaldehyde (CPMB) is a compound of increasing interest in medicinal chemistry and biological research due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of CPMB, including its mechanisms of action, chemical properties, and applications in various fields.

CPMB is characterized by the presence of a cyclopropyl group and a methoxy substituent on a benzaldehyde backbone. The molecular formula is C10H11O2C_{10}H_{11}O_2, and it has been synthesized through various methods, including nucleophilic substitution reactions involving appropriate precursors.

Common Reactions

  • Oxidation : Converts aldehyde to carboxylic acid.
  • Reduction : Converts aldehyde to alcohol.
  • Substitution : Methoxy group can be replaced under certain conditions.

The biological activity of CPMB is primarily attributed to its interaction with various biomolecular targets. Preliminary studies suggest that it exhibits antimicrobial properties by disrupting cellular antioxidation systems in microorganisms, leading to increased oxidative stress and potential cell death.

Antimicrobial Activity

Research indicates that CPMB possesses significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been compared to standard antibiotics, demonstrating that while CPMB is effective, it may not match the potency of established antibiotics like ciprofloxacin .

Microbial Strain MIC (μM) Standard Antibiotic MIC (μM)
Bacteria A752.130.75 (Ciprofloxacin)
Bacteria B500.005.80 (Clotrimazole)

Anticancer Properties

Emerging studies also suggest that CPMB may exhibit anticancer activity. A study highlighted its potential to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest . Further research is needed to elucidate the specific pathways involved.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of CPMB against multidrug-resistant strains isolated from patients with healthcare-associated infections. The results indicated that CPMB could serve as a viable alternative in treating infections caused by resistant bacteria .
  • Anticancer Activity : Another investigation focused on the cytotoxic effects of CPMB on human cancer cell lines. The findings revealed that treatment with CPMB led to significant reductions in cell viability, suggesting its potential as an anticancer agent .

Applications in Research

CPMB serves as a valuable intermediate in organic synthesis and medicinal chemistry. Its unique structure allows for modifications that can lead to the development of new therapeutic agents with enhanced biological activities.

Potential Therapeutic Applications

  • Antimicrobial agents : Development of new antibiotics.
  • Cancer therapeutics : Exploration as an anticancer drug candidate.
  • Chemical intermediates : Utilization in synthesizing more complex organic molecules.

Properties

IUPAC Name

2-cyclopropyl-5-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-13-10-4-5-11(8-2-3-8)9(6-10)7-12/h4-8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWPEBLRSOUWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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